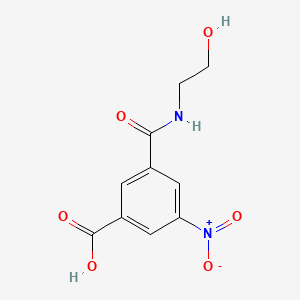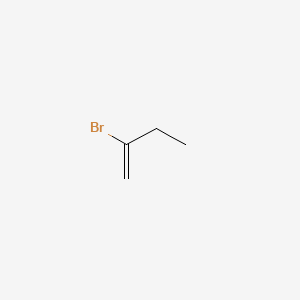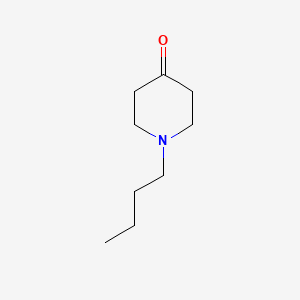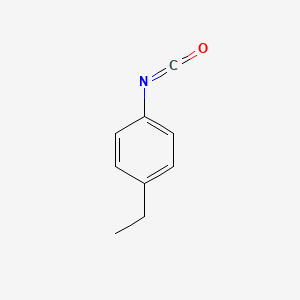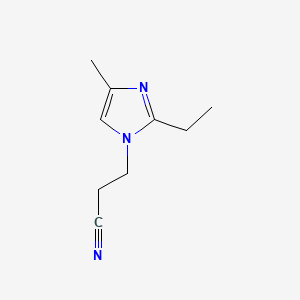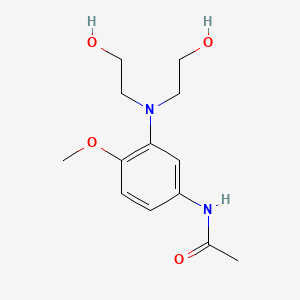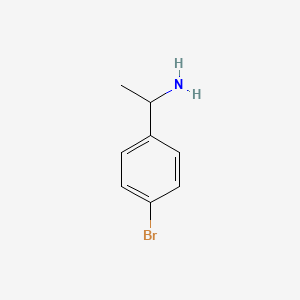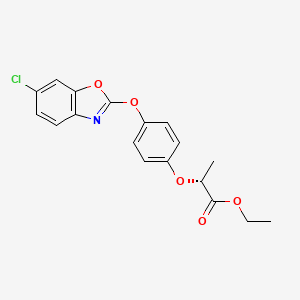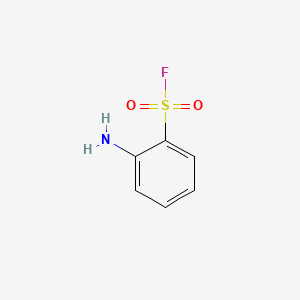
2-Aminobenzenesulphonyl fluoride
説明
2-Aminobenzenesulphonyl fluoride, also known as ABSF or AF2, is a chemical compound with the formula C6H6FNO2S . It has a molecular weight of 175.18 g/mol .
Synthesis Analysis
The synthesis of fluorinated compounds, including 2-Aminobenzenesulphonyl fluoride, has attracted attention from biologists and chemists . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis
The molecular formula of 2-Aminobenzenesulphonyl fluoride is C6H6FNO2S . The structure of this compound includes a benzene ring with an amino group and a sulfonyl fluoride group attached .Chemical Reactions Analysis
The reactivity of sulfur (VI) fluoride exchange (SuFEx) chemistry has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . The synthetic potential of the sulfonyl fluoride products has been examined by diverse transformations including SuFEx reactions and transition metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
2-Aminobenzenesulphonyl fluoride is a solid at room temperature . It has a density of 1.43g/cm³ .科学的研究の応用
Protease Inhibition
2-Aminobenzenesulfonyl fluoride: is widely recognized as a potent serine protease inhibitor. It is commonly used in biochemical assays to prevent the degradation of proteins by proteases during cell lysis and extraction. This compound, often referred to as AEBSF, irreversibly binds to the serine residue in the active site of proteases, thereby inhibiting their activity . It is particularly useful in preserving the integrity of protein samples for subsequent analysis.
Fluoride Ion Adsorption and Water Treatment
This compound plays a significant role in the adsorption of fluoride ions from contaminated water. It’s utilized in the synthesis of polypyrrole-based adsorbents, which are effective in removing excess fluoride from water, thus addressing the issue of water pollution due to high fluoride levels .
Chemical Biology and Molecular Pharmacology
2-Aminobenzenesulfonyl fluoride serves as a covalent probe in chemical biology. Its ability to selectively interact with amino acids or proteins makes it a valuable tool for studying protein functions and enzyme inhibition. It is also used in the development of SF-type protease inhibitors .
Pharmaceutical Applications
In the pharmaceutical industry, the compound is involved in the synthesis of various drugs. Its incorporation into bioactive molecules can significantly affect their activity and disposition, making it a critical component in drug development .
Functional Molecules and Material Science
The stability-reactivity balance of sulfonyl fluorides like 2-Aminobenzenesulfonyl fluoride makes them suitable for use in the creation of functional molecules. These molecules have applications in material science, where they contribute to the development of new materials with unique properties .
Positron Emission Tomography (PET) Imaging
2-Aminobenzenesulfonyl fluoride is used in the synthesis of PET imaging probes. PET is a powerful diagnostic tool in medicine, and the compound’s role in the development of 18F-labeled biomarkers is crucial for enhancing the capabilities of this imaging technique .
作用機序
Target of Action
2-Aminobenzenesulphonyl fluoride, also known as 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF), is primarily used as a protease inhibitor . It targets a variety of serine proteases, including trypsin, chymotrypsin, and plasmin . These enzymes play crucial roles in various biological processes, including digestion and blood clotting. By inhibiting these enzymes, AEBSF can prevent the breakdown of proteins and peptides, thereby affecting these processes .
Mode of Action
AEBSF inhibits its target enzymes by forming a covalent bond with the serine residue in the active site of the enzyme . This prevents the enzyme from interacting with its substrates, thereby inhibiting its activity . The fluoride ion in AEBSF plays a crucial role in this process, as it is a strong leaving group that facilitates the formation of the covalent bond .
Biochemical Pathways
The inhibition of serine proteases by AEBSF can affect multiple biochemical pathways. For instance, the inhibition of trypsin and chymotrypsin can impact protein digestion, while the inhibition of plasmin can affect blood clotting . .
Pharmacokinetics
Furthermore, as a sulfonyl fluoride, AEBSF is likely to be stable under physiological conditions, which could influence its elimination .
Result of Action
The primary result of AEBSF’s action is the inhibition of serine proteases, which can lead to the disruption of various biological processes. For instance, it can prevent the breakdown of proteins and peptides, potentially affecting processes such as digestion and blood clotting . .
Action Environment
The action of AEBSF can be influenced by various environmental factors. For instance, its activity can be affected by pH, as the formation of the covalent bond with the serine residue is a pH-dependent process . Furthermore, its stability and activity could potentially be affected by factors such as temperature and the presence of other compounds .
Safety and Hazards
将来の方向性
The development of efficient approaches to access sulfonyl fluorides is of great significance because of the widespread applications of these structural motifs in many areas, among which the emerging sulfur (VI) fluoride exchange (SuFEx) click chemistry is the most prominent . The synthetic potential of the sulfonyl fluoride products has been examined by diverse transformations including SuFEx reactions and transition metal-catalyzed cross-coupling reactions .
特性
IUPAC Name |
2-aminobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJFEOGFHBNHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192449 | |
| Record name | 2-Aminobenzenesulphonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzenesulphonyl fluoride | |
CAS RN |
392-86-9 | |
| Record name | 2-(Fluorosulfonyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobenzenesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 392-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminobenzenesulphonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOBENZENESULFONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83K4AZ4EUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




